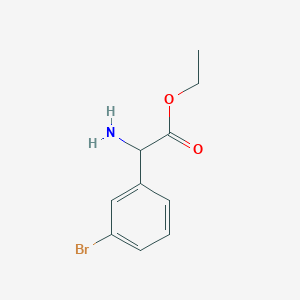

Ethyl 2-amino-2-(3-bromophenyl)acetate

Description

Contextualization of α-Amino Esters in Organic Synthesis

Alpha-amino esters are a class of organic compounds that are fundamental to the synthesis of a vast range of biologically active molecules and complex natural products. researchgate.net They are direct precursors to α-amino acids, including non-canonical amino acids (ncAAs), which are incorporated into small-molecule therapeutics and biologics to enhance their properties. nih.gov The presence of both an amino group and an ester functionality provides two distinct points for chemical modification.

The synthetic utility of α-amino esters is extensive; they participate in a variety of chemical reactions, including:

Organometallic additions

Metal-catalyzed vinylation and alkynylation

Mannich-type reactions

Hydrogenation and reduction researchgate.net

Metal complexes containing α-amino acid ester ligands have gained significant attention as potential catalysts for environmentally friendly asymmetric syntheses. rsc.org Their role as crucial precursors for peptide medications and other bioactive substances underscores their importance in medicinal chemistry. researchgate.net Modern synthetic strategies, such as biocatalytic C-H amination of carboxylic acid esters and straightforward three-component reactions, have been developed to produce these valuable intermediates efficiently and with high enantioselectivity. nih.govorganic-chemistry.org

Significance of Halogenated Aromatic Systems in Chemical Transformations

Halogenated aromatic compounds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. studymind.co.uk These compounds are vital intermediates in fine chemical synthesis and are widely represented in pharmaceuticals, polymers, and agrochemicals. mt.commt.com The introduction of a halogen onto an aromatic ring, typically via electrophilic aromatic substitution, fundamentally alters the ring's reactivity and provides a "handle" for subsequent transformations.

The carbon-halogen bond, particularly the carbon-bromine bond, is a versatile functional group. Organobromides are frequently used in:

Cross-coupling reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings use the bromine atom as a leaving group to form new carbon-carbon or carbon-heteroatom bonds.

Grignard reagent formation: The C-Br bond can be converted into a Grignard reagent, providing a powerful nucleophile for building more complex carbon skeletons. mt.com

Nucleophilic aromatic substitution: Under specific conditions, the bromine can be displaced by nucleophiles.

In the context of medicinal chemistry, halogen atoms can also modulate a molecule's pharmacokinetic properties and participate in "halogen bonding," a type of non-covalent interaction with Lewis bases in biological targets like proteins. mt.comacs.org

Rationale for Research on Ethyl 2-amino-2-(3-bromophenyl)acetate as a Key Intermediate

The scientific interest in this compound stems from its hybrid structure, which combines the synthetic advantages of both α-amino esters and halogenated aromatics. This unique combination makes it a highly versatile and valuable building block in synthetic chemistry.

The rationale for its use as a key intermediate is multifaceted:

Orthogonal Reactivity: The molecule possesses multiple reactive sites—the amino group, the ester group, and the bromo-phenyl ring—that can be manipulated independently under different reaction conditions. This allows for a stepwise and controlled construction of complex target molecules.

Gateway to Bioactive Scaffolds: The α-amino ester moiety serves as a direct precursor to the phenylglycine scaffold, a structural motif present in many natural products and pharmaceuticals. The parent acid, 2-Amino-2-(3-bromophenyl)acetic acid, is a known reagent used in the synthesis of substituted 2-aminoimidazole-4-ones, which are investigated for the treatment of cognitive impairment, Alzheimer's disease, and neurodegeneration. chemicalbook.com The ethyl ester is a protected form of this acid, making it an ideal intermediate for syntheses where the carboxylic acid needs to be unreactive during initial steps.

Platform for Chemical Diversification: The bromine atom on the phenyl ring is a key functional group for late-stage functionalization. It allows chemists to introduce a wide variety of substituents using powerful cross-coupling reactions, creating a library of diverse compounds from a single intermediate for structure-activity relationship (SAR) studies.

Overview of Research Trajectories for Related 2-amino-2-arylacetic Acid Derivatives

Research involving 2-amino-2-arylacetic acid derivatives, a class that includes this compound, is predominantly focused on the development of new therapeutic agents. The core structure provides a rigid and well-defined scaffold that can be decorated with various functional groups to interact with specific biological targets.

Key research trajectories include:

Anticancer Agents: Many studies focus on synthesizing novel 2-aminothiazole (B372263) and 2-aminothiophene derivatives from amino acid precursors. These heterocyclic compounds have shown significant potential as antitumor, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com

Neurological Disease Therapeutics: As mentioned, derivatives are being synthesized and tested for their potential to treat neurodegenerative conditions like Alzheimer's disease. chemicalbook.com

Metabolic Disease Modulators: Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes. nih.gov

Infectious Disease Treatments: The 2-aminothiophene scaffold derived from these amino acids is also being explored for the development of new drugs against parasitic diseases like leishmaniasis. mdpi.com

Advancements in Asymmetric Synthesis: A significant area of research is the development of new catalytic methods, including biocatalysis, to synthesize these derivatives as single enantiomers. nih.gov The chirality at the alpha-carbon is often crucial for biological activity, making stereoselective synthesis a primary goal.

The overarching trend is the use of these arylacetic acid derivatives as foundational components in combinatorial chemistry and medicinal chemistry programs to accelerate the discovery of new drugs.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3-bromophenyl)acetate |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3 |

InChI Key |

CGKKHOIPUJIWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 2 3 Bromophenyl Acetate

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule by forming the key C-N or C-C bonds at the α-position in a highly convergent manner.

Nucleophilic Substitution Reactions on Precursors

A primary direct method for synthesizing α-amino esters is through the nucleophilic substitution of a suitable leaving group on an α-carbon precursor. For Ethyl 2-amino-2-(3-bromophenyl)acetate, this typically involves the reaction of an α-halo ester with an ammonia (B1221849) source.

The precursor, ethyl 2-bromo-2-(3-bromophenyl)acetate, can be synthesized from 3-bromophenylacetic acid via a Hell-Volhard-Zelinsky-type reaction followed by esterification. The subsequent substitution reaction, known as ammonolysis, introduces the amino group.

Reaction Scheme:

Bromination: 3-Bromophenylacetic acid is treated with bromine (Br₂) and a catalytic amount of red phosphorus or PBr₃ to yield 2-bromo-2-(3-bromophenyl)acetyl bromide.

Esterification: The resulting acyl bromide is reacted with ethanol (B145695) (CH₃CH₂OH) to form the precursor, ethyl 2-bromo-2-(3-bromophenyl)acetate.

Ammonolysis: The α-bromo ester is then treated with an excess of ammonia (NH₃), typically in a polar solvent, to displace the bromide ion and form the final product. google.com

The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts through over-alkylation. organic-chemistry.org

| Step | Reactants | Reagents | Product |

| 1 | 3-Bromophenylacetic acid | Br₂, Red P (cat.) | 2-Bromo-2-(3-bromophenyl)acetyl bromide |

| 2 | 2-Bromo-2-(3-bromophenyl)acetyl bromide | Ethanol | Ethyl 2-bromo-2-(3-bromophenyl)acetate |

| 3 | Ethyl 2-bromo-2-(3-bromophenyl)acetate | Excess Ammonia (NH₃) | This compound |

Derivatization from 2-Amino-2-(3-bromophenyl)acetic Acid Precursors

When the corresponding α-amino acid is readily available, direct esterification is the most straightforward route to the target ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.caorganic-chemistry.org

In this method, 2-amino-2-(3-bromophenyl)acetic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

Reaction Mechanism Overview:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl group, yielding the final ester. organic-chemistry.org

| Reactants | Catalyst | Key Conditions | Product |

| 2-Amino-2-(3-bromophenyl)acetic acid, Ethanol | H₂SO₄ or HCl | Excess ethanol, Reflux | This compound |

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Producing enantiomerically pure α-amino esters is often critical for pharmaceutical applications. This can be achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary can be attached to a glycine-derived substrate to direct the stereoselective introduction of the 3-bromophenyl group. For instance, a Schiff base can be formed between a chiral auxiliary and glycine (B1666218) ethyl ester. Subsequent alkylation with 3-bromobenzyl bromide would proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: This approach involves using a chiral catalyst to control the stereochemistry of a key bond-forming step.

Catalytic Asymmetric Addition to Imines: A powerful strategy involves the asymmetric addition of a nucleophile to an α-imino ester. An α-imino ester derived from ethyl glyoxylate (B1226380) and a suitable nitrogen source can be reacted with a 3-bromophenyl nucleophile (e.g., a Grignard or organozinc reagent) in the presence of a chiral ligand-metal complex (e.g., Cu(I) complex). nih.gov This method facilitates the enantioselective formation of the C-C bond. rsc.org

Phase-Transfer Catalysis: Asymmetric alkylation of a glycine Schiff base derivative using a chiral phase-transfer catalyst (e.g., a Maruoka catalyst) is another established method. This would involve the reaction of an N-protected glycine ethyl ester with 3-bromobenzyl bromide under basic conditions in the presence of the chiral catalyst. mdpi.com

| Method | Key Components | Stereochemical Control |

| Chiral Auxiliary | Glycine ethyl ester, Chiral auxiliary (e.g., derived from camphor), 3-bromobenzyl bromide | Diastereoselective alkylation |

| Asymmetric Catalysis | Ethyl glyoxylate imine, 3-bromophenyl organometallic reagent, Chiral metal catalyst | Enantioselective nucleophilic addition |

| Phase-Transfer Catalysis | N-protected glycine ethyl ester, 3-bromobenzyl bromide, Chiral quaternary ammonium (B1175870) salt | Enantioselective alkylation |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer high atom economy and efficiency by combining three or more reactants in a single step to form a complex product.

Strecker Synthesis: The classic Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide. wikipedia.org To synthesize the target compound, 3-bromobenzaldehyde (B42254) would be reacted with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by Fischer esterification with ethanol, would yield the final product. organic-chemistry.orgmasterorganicchemistry.com While traditionally a two-step process (synthesis followed by hydrolysis/esterification), this pathway exemplifies the MCR principle.

Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of an enolizable carbonyl compound. researchgate.netjlu.edu.cn An asymmetric variant could involve the reaction of 3-bromobenzaldehyde, an amine (like p-anisidine), and an enolate equivalent of ethyl acetate (B1210297), catalyzed by a chiral catalyst (e.g., proline). nih.govtohoku.ac.jp This would form a β-amino ester, but modifications of the Mannich reaction, such as using an α-imino ester as the electrophile, can directly lead to α-amino esters. nih.gov

| Reaction | Starting Materials | Intermediate | Final Steps |

| Strecker Synthesis | 3-Bromobenzaldehyde, Ammonia, Potassium Cyanide | 2-Amino-2-(3-bromophenyl)acetonitrile | Acidic hydrolysis and esterification |

| Mannich-type Reaction | 3-Bromobenzaldehyde, Amine, Ethyl acetate enolate equivalent | N-protected this compound | Deprotection (if necessary) |

Indirect Synthetic Pathways

Indirect routes involve the synthesis of a related phenylacetate (B1230308) derivative, which is then chemically transformed into the target amino ester in a subsequent step.

Transformations from Related Phenylacetate Derivatives

This strategy focuses on introducing the amino group by modifying a different functional group already present at the α-position.

Reduction of an α-Nitro Ester: A versatile indirect method is the reduction of an α-nitro group. The synthesis would begin with the nitration of ethyl 3-bromophenylacetate to form ethyl 2-(3-bromophenyl)-2-nitroacetate. This α-nitro ester can then be reduced to the corresponding α-amino ester. Various reducing agents can be employed, such as zinc or iron in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). mdpi.comresearchgate.net This method avoids the potential for over-alkylation seen in direct ammonolysis.

Reductive Amination of an α-Keto Ester: Another common pathway is the reductive amination of an α-keto ester. organic-chemistry.org The precursor, ethyl 2-(3-bromophenyl)-2-oxoacetate, can be treated with an ammonia source to form an intermediate imine in situ. This imine is then reduced to the amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com Asymmetric versions of this reaction, using a chiral catalyst for the hydrogenation of the C=N bond, can provide enantiomerically enriched products. scispace.com

| Precursor | Transformation | Reagents |

| Ethyl 2-(3-bromophenyl)-2-nitroacetate | Reduction of nitro group | Fe/CH₃COOH or H₂, Pd/C |

| Ethyl 2-(3-bromophenyl)-2-oxoacetate | Reductive Amination | NH₃, NaBH₃CN or H₂, Chiral Catalyst |

Modification of the Bromo-Substituted Aromatic Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com The general transformation involves a palladium catalyst, a base, and a suitable solvent. nih.gov For the target compound, this would allow the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. libretexts.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govorganic-chemistry.org This methodology could be used to introduce various substituted amino groups, replacing the bromine atom. The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand, which is crucial for the efficiency of the catalytic cycle. beilstein-journals.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. scirp.orgscirp.org This reaction is typically co-catalyzed by palladium and copper salts. scirp.orgresearchgate.net The introduction of an alkynyl group provides a valuable functional group for further transformations, such as click chemistry or cyclization reactions.

The table below illustrates potential modifications of the bromo-substituted aromatic ring via these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Ethyl 2-amino-2-(biphenyl-3-yl)acetate |

| Buchwald-Hartwig | Aniline | Ethyl 2-amino-2-(3-(phenylamino)phenyl)acetate |

| Sonogashira | Phenylacetylene | Ethyl 2-amino-2-(3-(phenylethynyl)phenyl)acetate |

Functional Group Interconversions at the Amino or Ester Moiety

The amino and ester groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is common for α-amino acid esters and typically proceeds via nucleophilic acyl substitution. researchgate.net This conversion is often a necessary step in peptide synthesis or for improving water solubility.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding a 1,2-amino alcohol. This transformation requires a strong reducing agent. A common method involves the activation of the corresponding amino acid with carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (B1222165), a procedure known to proceed with retention of optical purity. researchgate.net

Reactions of the Amino Group:

N-Acylation: As a primary amine, the amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is a fundamental reaction for introducing a wide variety of substituents and is a key step in the synthesis of peptidomimetics.

N-Arylation: Similar to the modification of the aryl bromide, the amino group itself can participate in cross-coupling reactions. Palladium-catalyzed N-arylation with aryl triflates provides a method for synthesizing N-aryl amino acid esters, often with minimal racemization under mild conditions. researchgate.netacs.org

Reaction Conditions and Optimization

The efficiency, yield, and selectivity of the synthesis and subsequent modification of this compound are highly dependent on the careful optimization of reaction conditions.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical and can significantly influence reaction outcomes by affecting reagent solubility, reaction rates, and chemical selectivity.

In the synthesis of related allylic amines from α-amino esters via a one-pot reduction–Wittig olefination, toluene (B28343) was found to provide the best results compared to diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). beilstein-journals.org For N-arylation reactions of amino acid esters, solvents such as acetonitrile (B52724) (MeCN), 2-methyltetrahydrofuran (B130290) (2Me-THF), and nitromethane (B149229) (MeNO₂) resulted in low conversions, which was attributed to the poor solubility of the cesium fluoride (B91410) base used in the reaction. researchgate.net The polarity and coordinating ability of the solvent can also impact the stability of catalytic intermediates, thereby influencing the efficiency of the catalytic cycle.

Catalyst Systems for Enhanced Efficiency

The selection of an appropriate catalyst system is paramount for achieving high efficiency in the synthesis and modification of amino acid esters.

Palladium-Based Catalysts: For the cross-coupling reactions mentioned in section 2.2.2, the combination of a palladium precursor and a phosphine ligand is crucial. For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like t-BuBrettPhos have been developed to promote efficient C-N bond formation with aryl triflates. researchgate.netacs.org In Suzuki-Miyaura reactions, various palladium precursors such as Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles are effective, with the choice often depending on the specific substrates. libretexts.orgnih.gov For Sonogashira couplings, a dual system of a palladium catalyst (e.g., Pd(CF₃COO)₂) and a copper co-catalyst (e.g., CuI) is standard. scirp.orgscirp.org

Acid/Base Catalysis: The hydrolysis of the ester group is catalyzed by acids or bases. researchgate.net The esterification of amino acids can be effectively catalyzed by strong acids like sulfuric acid. acs.org One study found H₂SO₄ to be uniquely effective for esterification in thin films, whereas other strong acids like HCl and HNO₃ yielded no product under the same conditions. acs.org

Organocatalysis: For the enantioselective synthesis of α-amino esters, chiral organocatalysts have emerged as powerful tools. For example, a chiral squaramide catalyst has been used for the enantio- and diastereoselective synthesis of α-allyl amino esters. nih.gov

| Reaction Type | Catalyst System | Substrates |

| Buchwald-Hartwig Amination | t-BuBrettPhos Pd G3/G4 | Amino acid esters + Aryl triflates researchgate.netacs.org |

| Suzuki-Miyaura Coupling | CataXCium A Pd G3 / Cs₂CO₃ | ortho-Bromoanilines + Boronic esters nih.gov |

| Sonogashira Coupling | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines + Terminal alkynes scirp.orgscirp.org |

| Esterification | Sulfuric Acid (H₂SO₄) | Amino acids + Methanol acs.org |

| Asymmetric Allylation | Chiral Squaramide | α-Chloro glycinates + Allylsilane nih.gov |

Temperature and Pressure Influences on Reaction Kinetics

Temperature is a critical parameter that directly influences reaction rates, typically following the principles of the Arrhenius equation. For the Sonogashira coupling of 2-amino-3-bromopyridines, a reaction temperature of 100°C was found to be optimal. scirp.orgscirp.org Kinetic studies on the base hydrolysis of α-amino acid esters are often conducted at a constant temperature, such as 25°C, to determine rate constants, while temperature-dependence studies allow for the calculation of activation parameters like enthalpy and entropy of activation. researchgate.net

In some cases, lower temperatures are required to ensure selectivity or prevent the degradation of sensitive molecules. For example, a one-pot tandem reduction–olefination of N-protected α-amino esters is initiated at -78°C to control the reduction step and prevent side reactions. beilstein-journals.org

Pressure is less commonly a variable in these types of solution-phase reactions unless volatile reagents are used or when trying to prevent a solvent from boiling at elevated temperatures. Most of the discussed syntheses are performed at atmospheric pressure.

Purification and Isolation Techniques for Synthetic Intermediates

The isolation of pure synthetic intermediates is crucial for the success of multi-step syntheses. A variety of standard laboratory techniques are employed for the purification of α-amino esters and their derivatives.

Column Chromatography: This is one of the most common methods for purifying organic compounds. researchgate.net Intermediates in the synthesis of amino acid derivatives are frequently purified by column chromatography on silica (B1680970) gel. beilstein-journals.orgorgsyn.orgmdpi.com The choice of eluent (mobile phase), such as a mixture of heptane (B126788) and ethyl acetate, is optimized to achieve separation of the desired product from starting materials and byproducts. orgsyn.org

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the product from the reaction mixture. For example, after acidification, an amino acid derivative can be extracted from an aqueous solution into an organic solvent like ethyl acetate. researchgate.netharvard.edu This is often followed by washing the organic layer with brine to remove residual water before drying and concentration.

Recrystallization: For solid compounds, recrystallization is a powerful technique to obtain highly pure material. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com

Filtration through a Silica Plug: A rapid method for removing baseline impurities or solid catalysts involves dissolving the crude product in a suitable solvent and passing it through a short pad of silica gel in a fritted funnel. researchgate.netorgsyn.org This is a less resolving but much faster alternative to full column chromatography.

Spectroscopic and Structural Elucidation of Ethyl 2 Amino 2 3 Bromophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2-amino-2-(3-bromophenyl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment surrounding the proton. Electron-withdrawing groups, such as the bromine atom and the ester functionality, tend to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

The expected signals in the ¹H NMR spectrum would correspond to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methine proton (-CH-), the amine protons (-NH₂), and the four aromatic protons on the 3-bromophenyl ring. The splitting of signals into multiplets (e.g., triplets, quartets) is due to spin-spin coupling between neighboring, non-equivalent protons. The magnitude of this coupling, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of adjacent protons and their dihedral angles.

A detailed analysis of the chemical shifts and coupling patterns allows for the precise assignment of each proton in the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet | ~7.1 |

| Ethyl -CH₂- | ~4.2 | Quartet | ~7.1 |

| -NH₂ | Broad Singlet | - | - |

| Methine -CH- | Singlet | - | - |

| Aromatic-H | ~7.2 - 7.6 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a single peak, and the chemical shift of each peak is characteristic of the carbon's hybridization and electronic environment. Carbonyl carbons of esters are typically found in the downfield region of the spectrum (around 170 ppm). Aromatic carbons and the carbon atom bonded to the bromine atom also have distinct chemical shift ranges.

By analyzing the number of signals and their chemical shifts, the carbon skeleton of this compound can be fully characterized.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Methine -CH- | ~55-60 |

| Ethyl -CH₂- | ~61 |

| Aromatic C-Br | ~122 |

| Aromatic CH | ~125-135 |

| Aromatic C-C(H)N | ~140-145 |

| Ester C=O | ~170-175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This would be used to confirm the connectivity within the ethyl group and to assign the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum correlates the chemical shift of a proton with that of the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the ethyl ester group to the aminophenylacetate core.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Key functional groups in this compound that would give rise to characteristic absorption bands include:

N-H stretching: The amine group (-NH₂) will show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Primary amines usually exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O stretching: The carbonyl group of the ester is a strong absorber and will produce a sharp, intense peak in the region of 1730-1750 cm⁻¹.

C-O stretching: The C-O single bond of the ester will show stretching vibrations in the 1000-1300 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers.

Interactive Data Table: Characteristic FT-IR Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Ethyl Group | C-H Stretch | 2850-3000 |

| Ester (C=O) | C=O Stretch | 1730-1750 |

| Ester (C-O) | C-O Stretch | 1000-1300 |

| Aromatic Ring | C=C Bending | 1450-1600 |

| C-Br Bond | C-Br Stretch | 500-600 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic C=C stretching: The vibrations of the phenyl ring are often strong in the Raman spectrum.

C-Br stretching: The carbon-bromine bond may also give a characteristic Raman signal.

By comparing the FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, further confirming the presence of all the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns upon ionization. For this compound, this analysis provides direct confirmation of its elemental composition and offers insights into its structural arrangement.

Upon ionization, the molecule is expected to generate a molecular ion peak (M+) corresponding to its total mass. The presence of bromine is a key characteristic, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.

Common fragmentation pathways for this molecule would likely involve the loss of the ethoxycarbonyl group (-COOEt) or the ethyl group (-CH₂CH₃), as well as cleavages at the benzylic position, providing structurally significant fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₂BrNO₂), HRMS is used to distinguish its exact mass from other potential compounds with the same nominal mass. The calculated (theoretical) monoisotopic mass of the molecule serves as a reference against which the experimentally measured mass is compared to confirm the chemical formula with high confidence.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

The crystal structure of the methyl analogue was resolved and refined, showing that the compound crystallizes in the monoclinic system. This crystal system is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/n, which is a common centrosymmetric space group for organic molecules.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

The detailed structural analysis of Mthis compound provides precise measurements of its internal geometry. The bond lengths and angles within the molecule are generally within expected ranges for similar organic compounds. The conformation of the molecule is defined by key torsional angles, which describe the spatial relationship between different parts of the molecule, such as the orientation of the amino and ester groups relative to the bromophenyl ring.

| Parameter | Description |

| Bond Lengths | The distances between bonded atoms, such as C-C, C-N, C-O, and C-Br bonds. |

| Bond Angles | The angles formed by three connected atoms, defining the local geometry. |

| Torsional Angles | The dihedral angles that describe the conformation around specific bonds. |

Chemical Reactivity and Transformations of Ethyl 2 Amino 2 3 Bromophenyl Acetate

Reactions Involving the Amino Group

The primary amino group in Ethyl 2-amino-2-(3-bromophenyl)acetate is a key site of reactivity, functioning as a potent nucleophile. This allows it to readily participate in reactions such as amidation, condensation, acylation, sulfonylation, and cyclization.

The amino group can form an amide bond through reaction with a carboxylic acid. This transformation, a cornerstone of peptide synthesis, typically requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. bachem.com Various coupling reagents have been developed to facilitate this process efficiently, minimizing side reactions and racemization. bachem.com

The general mechanism involves the activation of a carboxylic acid by a coupling reagent, followed by the nucleophilic attack of the amino group of this compound to form a tetrahedral intermediate, which then collapses to yield the amide bond. youtube.com Common strategies include the use of carbodiimides like Dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. bachem.compeptide.com Phosphonium and uronium salts such as PyBOP and HBTU are also highly effective reagents known for rapid reaction times. peptide.com

Table 1: Common Peptide Coupling Reagents This table is interactive. Users can sort columns by clicking on the headers.

| Reagent Abbreviation | Full Name | Byproducts | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (insoluble) | Commonly used in solution-phase synthesis; insoluble byproduct facilitates removal. bachem.compeptide.com |

| DIC | Diisopropylcarbodiimide | Diisopropylurea (soluble) | Preferred for solid-phase synthesis due to soluble byproduct. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Ideal for aqueous reactions; byproduct and excess reagent removed by extraction. bachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Highly efficient with low racemization, especially with HOBt. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide | Very rapid and efficient couplings; less hazardous byproducts than its predecessor, BOP. peptide.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | - | Causes very little epimerization; useful for sterically hindered amino acids. peptide.compeptide.com |

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. semanticscholar.org This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govrsc.org

Schiff bases are valuable intermediates in organic synthesis and are used in the preparation of various biologically active compounds and as ligands for metal complexes. semanticscholar.org The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction.

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation This table is interactive. Users can sort columns by clicking on the headers.

| Carbonyl Compound | Product Type | Potential Application of Product |

|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | Intermediate for heterocyclic synthesis |

| Salicylaldehyde (B1680747) | N-Salicylidene derivative | Ligand for metal complexes |

| Acetone | N-Isopropylidene derivative | Protecting group for the amine |

| Cyclohexanone | N-Cyclohexylidene derivative | Synthetic intermediate |

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation is typically performed using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). frontiersin.org This reaction yields the corresponding N-acyl derivative. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base produces N-sulfonyl derivatives (sulfonamides). mdpi.com These reactions are fundamental for introducing various functional groups and for the synthesis of many pharmaceutically relevant compounds. mdpi.com

Table 3: Common Acylating and Sulfonylating Agents This table is interactive. Users can sort columns by clicking on the headers.

| Agent Type | Example Reagent | Reagent Name | Product |

|---|---|---|---|

| Acylating | CH₃COCl | Acetyl chloride | N-acetyl derivative |

| Acylating | (CH₃CO)₂O | Acetic anhydride | N-acetyl derivative |

| Acylating | C₆H₅COCl | Benzoyl chloride | N-benzoyl derivative |

| Sulfonylating | C₆H₅SO₂Cl | Benzenesulfonyl chloride | N-benzenesulfonyl derivative |

| Sulfonylating | CH₃C₆H₄SO₂Cl | p-Toluenesulfonyl chloride (Tosyl chloride) | N-tosyl derivative |

| Sulfonylating | CH₃SO₂Cl | Methanesulfonyl chloride (Mesyl chloride) | N-mesyl derivative |

This compound is a valuable precursor for the synthesis of heterocyclic compounds. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. Multicomponent reactions, where the amino ester, an aldehyde, and a source of active methylene (B1212753) are combined, can provide direct access to complex heterocyclic systems like substituted pyrans. scielo.org.mx The presence of three distinct reactive sites (amino group, ester, and the bromo-substituted aromatic ring) allows for diverse cyclization strategies to generate a wide range of heterocyclic scaffolds. researchgate.net

Reactions Involving the Ester Moiety

The ethyl ester group is another key functional handle in the molecule, susceptible to nucleophilic attack at the carbonyl carbon.

The most common transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 2-amino-2-(3-bromophenyl)acetic acid. chemicalbook.com This reaction can be carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. It is typically performed by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Table 4: Summary of Hydrolysis Conditions for Ethyl Ester This table is interactive. Users can sort columns by clicking on the headers.

| Condition | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Basic | NaOH (aq) or KOH (aq), Heat | Saponification (Nucleophilic Acyl Substitution) | Irreversible; forms a carboxylate salt intermediate. |

| Acidic | H₂O, H₂SO₄ or HCl (catalyst), Heat | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible; equilibrium-controlled reaction. |

Transesterification Reactions

The ethyl ester functional group in this compound can be converted into other esters through transesterification. This equilibrium-driven process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.combiofueljournal.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Under acidic conditions, a catalyst such as sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.combiofueljournal.com Basic conditions, often employing an alkoxide corresponding to the desired ester (e.g., sodium methoxide (B1231860) in methanol), proceed through nucleophilic addition of the alkoxide to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaO-iPr (catalytic) | Isopropyl 2-amino-2-(3-bromophenyl)acetate |

| tert-Butanol | H₂SO₄ (catalytic) | tert-Butyl 2-amino-2-(3-bromophenyl)acetate |

| Benzyl alcohol | p-TsOH (catalytic) | Benzyl 2-amino-2-(3-bromophenyl)acetate |

Reduction to the Alcohol

The ester group can be readily reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-(3-bromophenyl)ethanol. This transformation is crucial for synthesizing chiral amino alcohols, which are valuable auxiliaries and synthons in pharmaceutical chemistry. tsijournals.com

A variety of reducing agents can accomplish this conversion. Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective but can be expensive and hazardous for large-scale applications. Milder and more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own but its reactivity can be enhanced by additives. Common methods include activating the amino acid ester, for example by creating a mixed anhydride, followed by reduction with NaBH₄. core.ac.uk Another effective system is the use of sodium borohydride in combination with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or additives like lithium chloride. tsijournals.commasterorganicchemistry.com

| Reducing Agent System | Typical Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 2-amino-2-(3-bromophenyl)ethanol |

| Sodium borohydride (NaBH₄) / Boron trifluoride etherate (BF₃·Et₂O) | Tetrahydrofuran (THF) | 2-amino-2-(3-bromophenyl)ethanol |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | 2-amino-2-(3-bromophenyl)ethanol |

| Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | 2-amino-2-(3-bromophenyl)ethanol |

Reactions Involving the Bromophenyl Group

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Sonogashira Coupling)

The bromine atom on the phenyl ring serves as an excellent handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups, including the amino and ester moieties present in the substrate. libretexts.orgnih.gov This allows for the synthesis of a diverse array of biaryl derivatives. ias.ac.in

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org This methodology provides a direct route to arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.orgscirp.org

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Core Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 4-Methoxybiphenyl |

| Suzuki-Miyaura | Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | Phenylthiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diphenylacetylene |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | (Trimethylsilyl)ethynylphenyl |

| Sonogashira | Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | Phenylpropargyl alcohol |

Nucleophilic Aromatic Substitution (SNAr) on the Bromine

Nucleophilic aromatic substitution (SNAr) of an aryl halide typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org

In this compound, the bromine atom is in the meta position relative to the amino-ester substituent. This substituent is not a sufficiently strong electron-withdrawing group to activate the ring for a standard SNAr reaction. Consequently, direct displacement of the bromine by common nucleophiles under typical SNAr conditions is highly unfavorable. Reactions would likely require extremely harsh conditions or proceed through alternative, higher-energy pathways such as an elimination-addition (benzyne) mechanism, which is induced by very strong bases. youtube.comyoutube.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom. youtube.com The position of substitution is directed by the existing substituents: the bromine atom and the -CH(NH₂)COOEt group.

Bromine atom: A deactivating but ortho-, para-directing group. masterorganicchemistry.com

-CH(NH₂)COOEt group: The directing effect is primarily governed by the strongly activating and ortho-, para-directing amino group, though it is part of a larger, more complex substituent.

The combined effect of these groups directs incoming electrophiles to the positions ortho and para to the activating amino group (positions 2 and 4) and ortho and para to the bromine atom (positions 2, 4, and 6). The positions C-2 and C-4 are activated by both groups, making them the most likely sites for substitution, though steric hindrance may influence the product distribution.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-amino-2-(3-bromo-4-nitrophenyl)acetate and/or Ethyl 2-amino-2-(3-bromo-2-nitrophenyl)acetate |

| Bromination | Br₂ / FeBr₃ | Ethyl 2-amino-2-(3,4-dibromophenyl)acetate and/or Ethyl 2-amino-2-(2,3-dibromophenyl)acetate |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl 2-amino-2-(4-acetyl-3-bromophenyl)acetate |

Reactions at the Chiral Center (C2)

The C2 carbon is a chiral center, and reactions can occur involving the attached amino group without affecting the stereocenter, provided the conditions are mild. The primary amino group is nucleophilic and can readily react with various electrophiles.

Common transformations include N-alkylation and N-acylation.

N-Acylation: The amino group can be converted to an amide using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. This is a common method for installing a protecting group on the nitrogen.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

These modifications are fundamental in peptide synthesis and the generation of diverse compound libraries for medicinal chemistry. It is important to note that harsh conditions, particularly those involving strong bases, could potentially lead to epimerization at the C2 center by deprotonation of the alpha-hydrogen.

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| N-Acetylation | Acetyl chloride | Triethylamine | Ethyl 2-acetamido-2-(3-bromophenyl)acetate |

| N-Benzoylation | Benzoyl chloride | Pyridine | Ethyl 2-(benzamido)-2-(3-bromophenyl)acetate |

| N-Sulfonylation | Tosyl chloride | Triethylamine | Ethyl 2-(3-bromophenyl)-2-[(4-methylphenyl)sulfonamido]acetate |

| N-Alkylation | Benzyl bromide | K₂CO₃ | Ethyl 2-(benzylamino)-2-(3-bromophenyl)acetate |

Stereoselective Transformations

The primary focus of stereoselective transformations involving this compound and its close analogs is the resolution of racemic mixtures to obtain single enantiomers. A highly effective method for this purpose is enzymatic dynamic kinetic resolution (DKR).

Enzymatic Dynamic Kinetic Resolution (DKR)

DKR is a powerful technique that combines the enantioselective transformation of one enantiomer by an enzyme with the in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

In the case of racemic 3-bromo-dl-phenylalanine ethyl ester, a close analog of the title compound, a scalable enzymatic DKR process has been developed. acs.org This process utilizes a commercially available protease, Alcalase, to selectively hydrolyze the L-enantiomer of the amino acid ester. The reaction is conducted in a miniemulsion system, which acts as a nanoreactor and allows for high substrate loading. acs.org

The key to achieving a high yield in DKR is the continuous racemization of the unreacted D-enantiomer of the ethyl ester. This is typically achieved through the formation of a Schiff base (imine) with an aldehyde, which facilitates the abstraction and re-addition of the α-proton, leading to a loss of stereochemical memory. A variety of aldehydes, including salicylaldehyde and its derivatives, are known to be effective catalysts for the racemization of α-amino acids and their esters. researchgate.net The combination of the selective enzymatic hydrolysis and the in-situ racemization allows for the production of the desired L-amino acid in high yield and excellent enantiomeric excess. acs.org

The general scheme for the dynamic kinetic resolution of a racemic amino acid ester can be summarized as follows:

Step 1 (Enzymatic Hydrolysis): The enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) of the racemic amino acid ester to the corresponding carboxylic acid.

Step 2 (Racemization): The remaining, unreacted enantiomer (e.g., the D-enantiomer) is racemized in the presence of a racemization agent, such as an aldehyde, regenerating the racemic mixture of the ester.

Step 3 (Continuous Resolution): The newly formed L-enantiomer from the racemized mixture is then available for enzymatic hydrolysis, driving the reaction towards the formation of a single enantiomeric product.

This chemoenzymatic approach has proven to be highly efficient, with studies on similar substrates reporting isolated yields of over 90% and enantiomeric excesses greater than 99%. acs.org

| Transformation | Catalyst/Enzyme | Racemization Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution of rac-3-bromophenylalanine ethyl ester | Alcalase | Aldehyde (e.g., Salicylaldehyde derivative) | L-3-bromophenylalanine | >90 | >99 |

Racemization Studies

The stereochemical stability of the α-carbon in this compound is a critical factor in its synthesis and application, particularly when enantiomeric purity is required. Racemization, the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, can occur under various conditions.

The primary mechanism for the racemization of α-amino acid esters involves the deprotonation of the α-carbon to form a planar enolate or a Schiff base-derived carbanion, followed by reprotonation from either face with equal probability. The presence of the phenyl ring in this compound stabilizes the intermediate carbanion through resonance, making it more susceptible to racemization compared to aliphatic amino acid esters.

Factors Influencing Racemization:

Base Catalysis: The presence of a base is the most common factor promoting the racemization of α-amino acid esters. The base facilitates the abstraction of the acidic α-proton. The rate of racemization is dependent on the strength of the base, the temperature, and the solvent.

Aldehyde Catalysis: As mentioned in the context of DKR, aldehydes can catalyze the racemization of α-amino acids and their esters through the formation of a Schiff base. The imine formed is more acidic at the α-position than the parent amine, facilitating deprotonation and subsequent racemization. Salicylaldehyde and its derivatives are particularly effective in this regard. researchgate.net

Acid Catalysis: While less common for amino acid esters, acid-catalyzed racemization can occur, often through an enolization mechanism.

Temperature: Increased temperature generally accelerates the rate of racemization by providing the necessary activation energy for proton abstraction and inversion of configuration.

Understanding the conditions that lead to racemization is crucial for preserving the stereochemical integrity of enantiomerically enriched this compound during its synthesis, purification, and subsequent chemical transformations.

| Condition | Catalyst/Reagent | Mechanism | Relative Rate of Racemization |

|---|---|---|---|

| Basic | Organic or Inorganic Base | α-Proton abstraction to form enolate | High |

| Neutral (in the presence of an aldehyde) | Salicylaldehyde or derivative | Schiff base formation and α-proton abstraction | Moderate to High |

| Acidic | Strong Acid | Enolization | Low to Moderate |

| Thermal | Heat | Increases rate under all catalytic conditions | Variable |

Despite a comprehensive search for theoretical and computational studies on "this compound," no specific research articles detailing the quantum chemical calculations for this particular compound could be located.

Searches for data related to Density Functional Theory (DFT) optimized geometry, Hartree-Fock (HF) methods, basis set selection, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Natural Bond Orbital (NBO) analysis for this compound did not yield any relevant publications.

While general computational studies on related structures, such as substituted phenylglycine esters and other amino acid derivatives, are present in scientific literature, the specific computational data required to construct the requested article on this compound is not available in the public domain at this time. Therefore, the detailed analysis as per the provided outline cannot be generated.

Theoretical and Computational Studies on Ethyl 2 Amino 2 3 Bromophenyl Acetate

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP mapping studies for Ethyl 2-amino-2-(3-bromophenyl)acetate. An MEP map for this compound would be expected to reveal the distribution of electron density across the molecule. Typically, regions of negative potential, indicated by red or yellow colors, would be anticipated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group, signifying areas susceptible to electrophilic attack. Conversely, positive potential, often colored blue, would likely be concentrated around the hydrogen atoms of the amino group and the ethyl moiety, indicating sites for nucleophilic interaction. The bromine atom would also influence the electrostatic potential due to its electronegativity and size.

Vibrational Frequency Calculations and Assignments

A theoretical vibrational analysis of this compound has not been reported. Such a study would involve calculating the harmonic vibrational frequencies using methods like DFT. The resulting data would predict the positions of infrared (IR) and Raman spectral bands corresponding to specific molecular motions.

Key vibrational modes would include:

N-H stretching vibrations of the amino group.

C=O and C-O stretching of the ethyl ester group.

C-H stretching and bending modes of the aromatic ring and the ethyl group.

C-Br stretching of the bromophenyl moiety.

Various bending and torsional modes throughout the molecule.

Without calculated vibrational frequencies, a Potential Energy Distribution (PED) analysis for this compound cannot be performed. A PED analysis would be essential for making unambiguous assignments of the calculated vibrational modes, as it quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

A comparison between theoretical and experimental vibrational spectra for this compound is not possible, as neither set of data is available in the scientific literature. In a typical study, calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods, allowing for a more accurate correlation with experimental FT-IR and FT-Raman spectra.

Molecular Dynamics Simulations

There is no indication in the current body of scientific literature that molecular dynamics (MD) simulations have been conducted for conformational studies of this compound. MD simulations could provide valuable information on the molecule's flexibility, preferred conformations in different environments, and the dynamics of its intramolecular interactions over time.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

The non-linear optical (NLO) properties of this compound have not been investigated. A computational study in this area would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for use in NLO applications, such as frequency doubling of light. The presence of the amino group (an electron donor) and the bromophenyl and ester groups (electron-withdrawing moieties) could potentially give rise to NLO properties, but this remains to be computationally verified.

Role of Ethyl 2 Amino 2 3 Bromophenyl Acetate As a Synthetic Intermediate in Complex Organic Structures

Precursor in the Synthesis of α-Amino Acid Derivatives with Modified Side Chains

The structure of ethyl 2-amino-2-(3-bromophenyl)acetate is that of a non-proteinogenic α-amino acid ester. This core can be elaborated into a diverse range of novel amino acid derivatives by modifying its three key functional domains: the amino group, the ethyl ester, and the 3-bromophenyl side chain.

The bromo-substituent on the phenyl ring is particularly useful as a point of diversification. It serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new aryl, vinyl, alkynyl, or amino substituents, respectively, at the 3-position of the phenyl ring. This strategy allows for the synthesis of a wide array of α-amino acids with tailored electronic and steric properties in their side chains.

Furthermore, the primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce new functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form peptide bonds or reduced to an amino alcohol. These modifications transform the initial building block into complex amino acid derivatives suitable for incorporation into peptidomimetics and other bioactive molecules.

Table 1: Potential Side Chain Modifications via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Side Chain Moiety | Catalyst/Reagents (Typical) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Biphenyl | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene (R-CH=CH₂) | Styrenyl | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Alkynylphenyl | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aminophenyl | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnBu₃) | Alkyl/Aryl | Pd(PPh₃)₄ |

Building Block for the Construction of Nitrogen-Containing Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound provides a versatile starting point for the synthesis of various nitrogen-containing heterocycles by leveraging the reactivity of its amino and ester functionalities.

Pyrimidines and their fused analogs are a critical class of heterocycles. While direct condensation of this compound into a pyrimidine (B1678525) ring is not a standard transformation, it can be readily converted into a suitable precursor. For example, the α-amino ester can be reacted with a 1,3-dicarbonyl compound or its equivalent. A common strategy involves the reaction of an amidine, guanidine (B92328), or urea (B33335) with a β-keto ester. The amino group of this compound can be converted into a guanidine moiety, which can then undergo cyclocondensation with a β-dicarbonyl compound to form a 2-aminopyrimidine (B69317) ring. This approach allows the incorporation of the bromophenyl-glycine scaffold into the pyrimidine core structure.

The synthesis of other heterocycles often requires the conversion of the amino ester into a different reactive intermediate.

Indoles: The Fischer indole (B1671886) synthesis is a powerful method for creating indole rings, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.govnih.govrsc.org To utilize this compound in this context, it would first need to be transformed into a suitable carbonyl compound. For example, oxidation could yield an α-keto ester, which could then be reacted with a substituted phenylhydrazine under acidic conditions to furnish a highly substituted indole-2-carboxylate (B1230498) derivative.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org The this compound can be converted to the corresponding α-bromoketone. This transformation can be achieved by first protecting the amine, reducing the ester to an alcohol, oxidizing the alcohol to a ketone, and finally performing an α-bromination. The resulting α-bromo-α-(N-protected-amino)ketone can then be condensed with various thioamides or thioureas to produce highly functionalized aminothiazoles.

Oxazoles: The van Leusen oxazole (B20620) synthesis provides a route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). researchgate.netorganic-chemistry.orgnih.govmdpi.comwikipedia.org Similar to the indole and thiazole syntheses, the ester group of the parent compound would first need to be converted to an aldehyde, for instance, via reduction to the alcohol followed by a mild oxidation. This resulting α-amino aldehyde can then react with TosMIC in the presence of a base to yield an oxazole bearing the 3-bromophenyl-substituted aminomethyl side chain at the 5-position.

Intermediate in Tandem and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.netmdpi.com α-amino esters like this compound are common products of MCRs. For example, a three-component Strecker-type reaction involving 3-bromobenzaldehyde (B42254), a cyanide source, and an amino ester precursor, or a Petasis-type reaction with 3-bromobenzaldehyde, an amine, and a glyoxylate (B1226380) derivative could potentially yield the target compound. organic-chemistry.org

Conversely, this compound can serve as a substrate in tandem reactions. For example, the amino group could participate in an initial reaction, such as imine formation, which then triggers a subsequent intramolecular cyclization involving the ester or the phenyl ring, leading to complex polycyclic structures in a single operation.

Scaffold for Combinatorial Library Synthesis in Academic Research

The structural framework of this compound is well-suited for use as a scaffold in combinatorial chemistry. A scaffold is a core molecular structure upon which a variety of substituents are attached to create a large collection, or library, of related compounds. Such libraries are invaluable in drug discovery for screening against biological targets.

This molecule offers three primary points for diversification:

The Amino Group (R¹): The primary amine can be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides.

The Ester Group (R²): The ethyl ester can be converted to an amide by reacting it with a library of different amines after hydrolysis to the carboxylic acid.

The Bromophenyl Group (R³): As previously mentioned, the bromo group is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions.

By systematically varying the substituents at these three positions, a large and structurally diverse library of compounds can be rapidly synthesized, making this scaffold highly valuable for academic and industrial research aimed at discovering new bioactive molecules. nih.govnih.govacs.org

Table 2: Diversification Points for Combinatorial Library Synthesis

| Diversification Point | Functional Group | Example Reaction | Introduced Diversity |

|---|---|---|---|

| R¹ | Amino Group (-NH₂) | Acylation | Amide library from various carboxylic acids |

| R² | Ester Group (-COOEt) | Amidation (post-hydrolysis) | Amide library from various primary/secondary amines |

| R³ | Bromo Substituent (-Br) | Suzuki Coupling | Aryl/heteroaryl library from various boronic acids |

Development of Methodologies for Chiral Synthesis of Related Compounds

Since the α-carbon of this compound is a stereocenter, controlling its stereochemistry is crucial for applications in life sciences. The development of enantioselective synthetic methods for α-arylglycine derivatives is an active area of research. mountainscholar.org

Established methodologies for the asymmetric synthesis of α-amino acids can be applied to prepare enantiomerically enriched this compound. These methods include:

Catalytic Asymmetric Hydrogenation: The corresponding α-imino ester can be synthesized from 3-bromobenzoylformate and an ammonia (B1221849) source. This imine can then be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., based on rhodium, iridium, or nickel) to produce the desired enantiomer of the α-amino ester with high enantiomeric excess (ee). researchgate.net

Chiral Auxiliary-Based Methods: A chiral auxiliary can be attached to a glycine (B1666218) equivalent, which then directs the stereoselective alkylation or arylation at the α-position. Subsequent removal of the auxiliary yields the chiral amino acid derivative.

Enzymatic Resolution: A racemic mixture of the title compound can be resolved using enzymes, such as lipases or proteases, which selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. mdpi.com

These methodologies are fundamental for producing optically pure compounds derived from this scaffold, which is often a prerequisite for biological activity and therapeutic use.

Q & A

Basic: What spectroscopic techniques are essential for characterizing Ethyl 2-amino-2-(3-bromophenyl)acetate?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethyl ester (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂) and amino group (δ ~3.1–3.5 ppm for NH₂). The 3-bromophenyl ring shows aromatic protons at δ ~7.2–7.8 ppm .

- IR spectroscopy : Identifies the carbonyl (C=O, ~1740 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹) .

- Mass spectrometry : Validates the molecular ion (expected m/z ~258 for [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm the 3-bromo substitution via Hirshfeld surface analysis .

Basic: What are the common synthetic routes for this compound?

Answer:

Typical methods include:

- Amination of bromophenyl precursors : Reacting 3-bromophenylglyoxalate with ethylamine under acidic conditions (e.g., H₂SO₄) at reflux .

- Esterification : Coupling 2-amino-2-(3-bromophenyl)acetic acid with ethanol via acid catalysis (e.g., p-TsOH), followed by purification via flash chromatography .

- Protection/deprotection strategies : Using Boc-protected intermediates to prevent side reactions during amino group functionalization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst screening : Compare H₂SO₄, p-TsOH, and Lewis acids (e.g., ZnCl₂) at 0.5–5 mol% in ethanol or THF. Optimal pH (4.5–6.0) minimizes byproducts .

- Temperature control : Reflux (~78°C) vs. microwave-assisted synthesis (50–100°C, 15–30 min) to reduce reaction time .

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography (silica gel, 3:7 ethyl acetate/hexane) yields >70% purity. Conflicting reports on recrystallization solvents (hexane vs. dichloromethane) require empirical testing .

Advanced: How to resolve discrepancies in crystallographic data analysis?

Answer:

- Software cross-validation : Compare SHELXL refinements with other programs (e.g., OLEX2) to identify outliers in bond lengths/angles. Discrepancies >3σ may indicate twinning or disorder .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate packing motifs .

- Data merging : For twinned crystals, use HKL-5 or XDS for scaling. Rint values <5% ensure reliability .

Advanced: What strategies are used to analyze the compound’s biological activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ via fluorescence-based kinetics (e.g., acetylcholinesterase inhibition at 10–100 µM) .

- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on key residues (e.g., Lys123) .

- SAR studies : Synthesize derivatives (e.g., 4-methoxy or 2-fluoro analogs) to correlate substituent effects with bioactivity .

Basic: What functional groups influence the compound’s reactivity?

Answer:

- Amino group : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation) .

- Ester group : Hydrolyzes to carboxylic acid under basic conditions (pH >10) .

- 3-Bromophenyl ring : Directs electrophilic substitutions (e.g., Suzuki coupling at the para position) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electronic effects .

- Bioisosteric replacement : Replace bromine with chlorine or iodine to assess halogen bonding’s role in target binding .

- Prodrug design : Convert the ester to amide derivatives for improved metabolic stability .

Advanced: How to address conflicting data in reaction mechanism proposals?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled amino groups to track intermediates via ESI-MS .

- Kinetic profiling : Compare rate constants (kobs) under varying pH/temperature to distinguish SN1 vs. SN2 pathways .

- DFT calculations : Simulate transition states (e.g., Gaussian 16) to validate proposed intermediates .

Basic: What are the stability and storage considerations for this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation .

- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis .

- Decomposition indicators : Yellowing or precipitate formation suggests degradation; repurify via column chromatography .

Advanced: What computational approaches predict the compound’s interactions with biomolecules?

Answer:

- Molecular dynamics (MD) simulations : Analyze binding stability (RMSD <2 Å) over 100 ns trajectories in GROMACS .